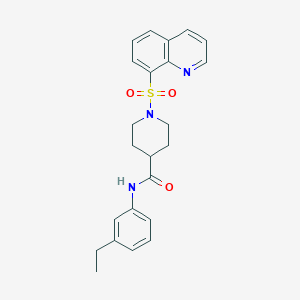

N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16780002

Molecular Formula: C23H25N3O3S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N3O3S |

|---|---|

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | N-(3-ethylphenyl)-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C23H25N3O3S/c1-2-17-6-3-9-20(16-17)25-23(27)19-11-14-26(15-12-19)30(28,29)21-10-4-7-18-8-5-13-24-22(18)21/h3-10,13,16,19H,2,11-12,14-15H2,1H3,(H,25,27) |

| Standard InChI Key | XJFKTSGKWIQBBV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary components:

-

Quinolin-8-ylsulfonyl group: A quinoline heterocycle substituted with a sulfonyl (–SO₂–) linker at the 8-position. This motif is associated with enhanced binding affinity to biological targets due to quinoline’s planar aromatic system and sulfonyl’s electron-withdrawing properties .

-

Piperidine-4-carboxamide core: A six-membered saturated ring with a carboxamide (–CONH–) substituent at the 4-position. Piperidine derivatives are common in medicinal chemistry for their conformational flexibility and ability to modulate pharmacokinetic properties .

-

3-Ethylphenyl group: A phenyl ring with an ethyl (–CH₂CH₃) substituent at the 3-position, contributing to hydrophobic interactions and metabolic stability .

Physicochemical Properties

Based on structurally related compounds (Table 1), the following properties are inferred:

Table 1: Estimated Physicochemical Properties

The sulfonamide and carboxamide groups enhance water solubility compared to non-polar analogs, while the quinoline and ethylphenyl moieties contribute to membrane permeability .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis route for this compound is documented, a plausible method involves:

-

Quinoline-8-sulfonyl chloride preparation: Sulfonation of quinoline at the 8-position using chlorosulfonic acid, followed by chloride activation .

-

Piperidine-4-carboxamide intermediate: Carboxylation of piperidine-4-carboxylic acid, followed by amide coupling with 3-ethylaniline .

-

Sulfonylation: Reaction of the piperidine-4-carboxamide intermediate with quinoline-8-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Analytical Characterization

Key analytical data for related compounds suggest the following for N-(3-Ethylphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide:

-

¹H NMR:

Structure-Activity Relationships (SAR)

-

Quinoline Position: 8-Substitution optimizes steric compatibility with hydrophobic enzyme pockets .

-

Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit stronger hydrogen bonding than carboxamides, enhancing target engagement .

-

3-Ethylphenyl Group: Bulky substituents at this position improve metabolic stability by reducing cytochrome P450 oxidation .

Future Research Directions

-

In vitro profiling: Screen against kinase panels (e.g., PI3K, EGFR) and cancer cell lines.

-

ADMET studies: Assess bioavailability, CNS penetration, and metabolite identification.

-

Crystallography: Resolve co-crystal structures with target proteins to guide optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume